(2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound that features a hydroxyphenyl group and a pyrazolyl group connected by a propenone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the condensation of 3-hydroxybenzaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The propenone linker can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. If it has anticancer properties, it might interfere with cell signaling pathways or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one: The E-isomer of the compound.
1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)propan-1-one: The saturated analog of the compound.
1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-ol: The reduced analog of the compound.
Uniqueness
The uniqueness of (2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one lies in its specific structural configuration, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
(Z)-1-(3-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H12N2O2/c1-15-9-10(8-14-15)5-6-13(17)11-3-2-4-12(16)7-11/h2-9,16H,1H3/b6-5- |
InChI Key |
JZLRXKQHFIGTIR-WAYWQWQTSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C\C(=O)C2=CC(=CC=C2)O |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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